molecular formula C10H9F3O3 B14433008 Benzoic acid, 4-methoxy-, 2,2,2-trifluoroethyl ester CAS No. 74975-85-2

Benzoic acid, 4-methoxy-, 2,2,2-trifluoroethyl ester

Cat. No.: B14433008
CAS No.: 74975-85-2
M. Wt: 234.17 g/mol
InChI Key: UZJTXJPBVRSHIJ-UHFFFAOYSA-N
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Description

Benzoic acid, 4-methoxy-, 2,2,2-trifluoroethyl ester is a chemical compound with the molecular formula C10H9F3O3 and a molecular weight of 234.17 g/mol It is an ester derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by a 2,2,2-trifluoroethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 4-methoxy-, 2,2,2-trifluoroethyl ester typically involves the esterification of 4-methoxybenzoic acid with 2,2,2-trifluoroethanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can lead to large-scale production of this compound with high purity and consistency .

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 4-methoxy-, 2,2,2-trifluoroethyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzoic acid, 4-methoxy-, 2,2,2-trifluoroethyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of benzoic acid, 4-methoxy-, 2,2,2-trifluoroethyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active 4-methoxybenzoic acid, which can then interact with various enzymes and receptors in biological systems. The trifluoroethyl group may enhance the compound’s lipophilicity, facilitating its penetration into biological membranes and increasing its bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzoic acid, 4-methoxy-, 2,2,2-trifluoroethyl ester is unique due to the presence of the trifluoroethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and potential biological activity compared to its analogs .

Properties

74975-85-2

Molecular Formula

C10H9F3O3

Molecular Weight

234.17 g/mol

IUPAC Name

2,2,2-trifluoroethyl 4-methoxybenzoate

InChI

InChI=1S/C10H9F3O3/c1-15-8-4-2-7(3-5-8)9(14)16-6-10(11,12)13/h2-5H,6H2,1H3

InChI Key

UZJTXJPBVRSHIJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)OCC(F)(F)F

Origin of Product

United States

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